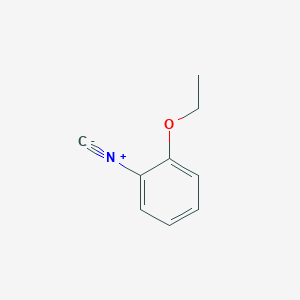
1-(2-Isothiocyanatoethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isothiocyanatoethyl)piperazine, commonly known as ITC-PZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that contains an isothiocyanate group, which makes it a valuable compound for studying the mechanism of action and physiological effects of other compounds.
Mechanism of Action
The mechanism of action of ITC-PZ is not fully understood. However, it is believed to act as an electrophile and react with nucleophilic groups on proteins, enzymes, and receptors. This reaction can lead to a change in the conformation of the target molecule, which can affect its function. ITC-PZ has been shown to react with cysteine residues on proteins, which suggests that it may be useful for studying the role of cysteine residues in protein function.
Biochemical and Physiological Effects
ITC-PZ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as caspases, which are involved in apoptosis. It has also been shown to induce the expression of some genes, such as heme oxygenase-1, which is involved in oxidative stress response. In addition, ITC-PZ has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using ITC-PZ in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it can react with a wide range of nucleophilic groups, which can make it difficult to study specific targets. In addition, its electrophilic nature can lead to non-specific reactions, which can complicate data interpretation.
Future Directions
There are several future directions for research on ITC-PZ. One area of interest is the development of new synthetic methods for ITC-PZ and its derivatives. This could lead to the discovery of new compounds with improved properties and applications. Another area of interest is the development of new applications for ITC-PZ in areas such as drug discovery and diagnostics. Finally, further research is needed to fully understand the mechanism of action and physiological effects of ITC-PZ and its derivatives. This could lead to the development of new therapies for a range of diseases.
Synthesis Methods
ITC-PZ can be synthesized using a simple two-step reaction. The first step involves the reaction of piperazine with potassium thiocyanate in the presence of an acid catalyst to form 1-(2-thiocyanatoethyl)piperazine. In the second step, this intermediate compound is treated with chloroformate to yield ITC-PZ. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
ITC-PZ has found applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It is a valuable tool for studying the mechanism of action and physiological effects of other compounds. For example, it can be used as a probe to study the binding sites of proteins, enzymes, and receptors. It can also be used to investigate the metabolism and pharmacokinetics of other compounds.
properties
CAS RN |
165680-21-7 |
|---|---|
Product Name |
1-(2-Isothiocyanatoethyl)piperazine |
Molecular Formula |
C7H13N3S |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
1-(2-isothiocyanatoethyl)piperazine |
InChI |
InChI=1S/C7H13N3S/c11-7-9-3-6-10-4-1-8-2-5-10/h8H,1-6H2 |
InChI Key |
DACHLRDMEDEUQC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCN=C=S |
Canonical SMILES |
C1CN(CCN1)CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




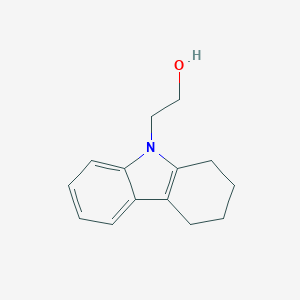

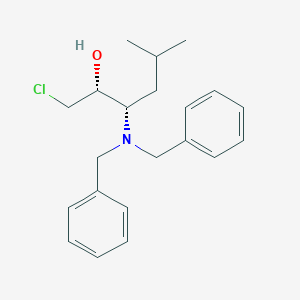


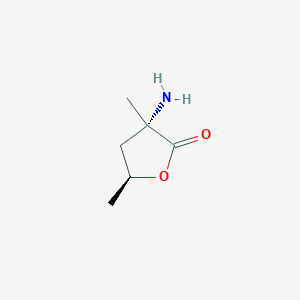


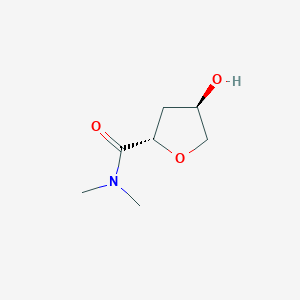
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)


